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Compound of Interest

Compound Name: (S)-1,1-diphenylpropan-2-amine

Cat. No.: B2595315

(S)-1,1-diphenylpropan-2-amine is a chiral primary amine with the molecular formula C1sH17N
and a molecular weight of 211.30 g/mol [1]. Its structure features a stereocenter at the C2
position, bonded to an amino group, a methyl group, and a bulky diphenylmethyl group. This
specific three-dimensional arrangement is crucial for its application as a chiral ligand in
asymmetric synthesis, where it can induce high enantioselectivity in chemical
transformations[1].

The unambiguous confirmation of both the chemical structure and the stereochemical integrity
of (S)-1,1-diphenylpropan-2-amine is paramount for its effective use. Spectroscopic
techniques are the cornerstone of this characterization process. Nuclear Magnetic Resonance
(NMR) elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key
functional groups, and Mass Spectrometry (MS) confirms the molecular weight and
fragmentation pattern. This integrated approach provides a unique spectroscopic fingerprint,
ensuring the identity, purity, and quality of the material.

Table 1: Chemical Identity of (S)-1,1-diphenylpropan-2-amine
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Property Value Source
CAS Number 67659-37-4 [1]
Molecular Formula CisH17N [1]
Molecular Weight 211.30 g/mol [11[2]

2S)-1,1-diphenylpropan-2-
IUPAC Name ( _) PREnyiprop
amine

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy provides the most detailed information about the molecular structure in
solution. The following data for *H and 3C NMR are predicted based on the analysis of
structurally similar compounds and established chemical shift principles.

Predicted *H NMR Data (400 MHz, CDCls)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine,
amine, and methyl protons. The chemical environment of each proton dictates its resonance
frequency (chemical shift) and its coupling (splitting pattern) with neighboring protons.

Table 2: Predicted *H NMR Data for (S)-1,1-diphenylpropan-2-amine
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Proton Predicted o

. Multiplicity Integration Rationale
Assignment (ppm)

The ten protons
on the two
phenyl rings are
in slightly
different

H-Ar (Phenyl) 7.35-7.15 Multiplet (m) 10H environments,
leading to a
complex,
overlapping
signal in the
typical aromatic

region.

This benzylic
proton is coupled
to the single
proton at H-2,
resulting in a
doublet. Its

H-1 (CHPh2) 4.10 Doublet (d) 1H position is
downfield due to
the strong
deshielding
effect of the two
adjacent phenyl

rings.

H-2 (CHNH2) 3.45 Multiplet (m) 1H This proton is
coupled to the H-
1 proton
(doublet) and the
three H-3 methyl
protons (quartet).
The resulting

pattern will be a
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multiplet (doublet

of quartets).

Amine protons
often exhibit
exchange
broadening and
do not typically
couple with
) Broad Singlet (br adjacent protons,
NHz (Amine) 1.50 2H
S) resulting in a
broad singlet.
The chemical
shift can vary
with
concentration

and solvent.

The methyl
protons are
coupled to the
single proton at

H-3 (CHs) 1.20 Doublet (d) 3H H-2, leading to a
doublet. This
signal appears in
the upfield

aliphatic region.

Predicted **C NMR Data (101 MHz, CDCI:s)

The proton-decoupled 13C NMR spectrum provides a count of the unique carbon environments
in the molecule.

Table 3: Predicted 13C NMR Data for (S)-1,1-diphenylpropan-2-amine

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b2595315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2595315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Carbon Assignment Predicted & (ppm) Rationale

The two quaternary carbons to
C-Ar (Quaternary) 1445 which the phenyl rings are
attached.

Aromatic carbons of the phenyl
rings. At least three distinct

C-Ar (CH) 128.8, 128.2, 126.5 signals are expected for the
ortho, meta, and para

positions.

The benzylic carbon is
C-1 (CHPh2) 58.0 significantly deshielded by the

two phenyl groups.

The carbon bearing the amine

group.

C-2 (CHNH2) 50.5

The terminal methyl carbon,
C-3 (CHs) 24.0 appearing in the upfield
aliphatic region.

Experimental Protocol for NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of (S)-1,1-diphenylpropan-2-amine in ~0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
standard.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters
include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition
time of ~3-4 seconds. Typically, 16-32 scans are sufficient.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g.,
zgpg30). A wider spectral width (~220 ppm) is required. Due to the low natural abundance of
13C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be
necessary.
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+ Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by
phase and baseline correction. Integrate the *H NMR signals to determine proton ratios.

NMR Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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